

N-Nitrosometoprolol: An In-depth Technical Guide to Stability and Degradation Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the stability and degradation pathways of **N-Nitrosometoprolol**, drawing upon available scientific literature and analogous data from related N-nitroso compounds. Understanding these characteristics is crucial for risk assessment, control strategy development, and ensuring the safety and quality of Metoprolol-containing drug products.

N-Nitrosometoprolol can form when Metoprolol, which contains a secondary amine, reacts with nitrosating agents such as nitrite salts under acidic conditions.[1][2] This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API), formulation of the drug product, or during storage, particularly under conditions of heat, humidity, or acidity. [3][4]

Stability of N-Nitrosometoprolol

While specific quantitative forced degradation data for **N-Nitrosometoprolol** is not extensively available in public literature, general knowledge of nitrosamine stability and data from related compounds provide valuable insights. Nitrosamines can be unstable under certain conditions,



which can be leveraged in risk assessment and control strategies.[5] For instance, some nitrosamines are known to be unstable in aqueous conditions and may revert to the parent amine.

Storage Stability

Under controlled storage conditions, **N-Nitrosometoprolol** has been shown to be stable.

Condition	Duration	Stability
-20°C	≥ 2 years	Stable
Room Temperature	Shipping	Stable
Table 1: Long-Term Storage		
Stability of N-Nitrosometoprolol		

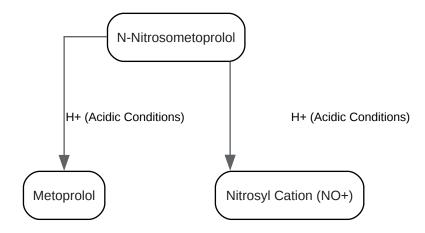
Potential Degradation Pathways

The degradation of **N-Nitrosometoprolol** can be anticipated to proceed through several pathways, primarily hydrolysis and photolysis, based on the known chemistry of nitrosamines and the structure of the Metoprolol moiety.

Hydrolytic Degradation (Acid-Catalyzed)

Under acidic conditions, N-nitrosamines can undergo denitrosation, reverting to the parent amine (Metoprolol) and releasing a nitrosyl cation (or its derivatives). This pathway is significant as it can mitigate the risk associated with the nitrosamine, although it regenerates the precursor.





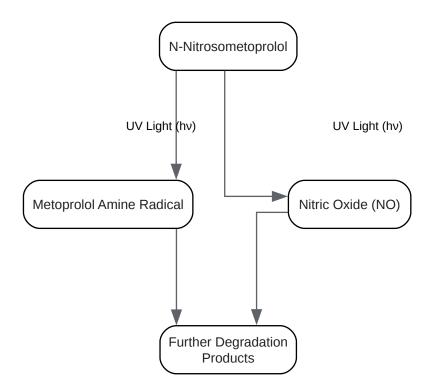
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Figure 1: Acid-Catalyzed Hydrolytic Degradation of N-Nitrosometoprolol.

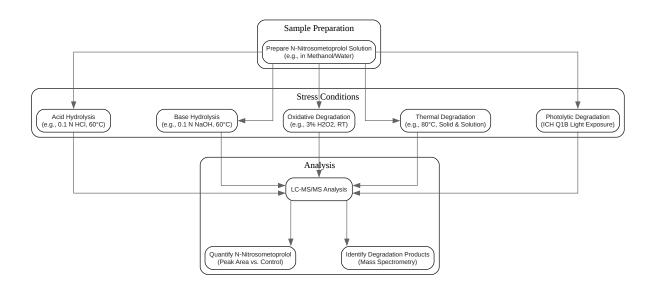
Photolytic Degradation

Nitrosamines are known to be susceptible to degradation upon exposure to ultraviolet (UV) light. The primary mechanism involves the cleavage of the N-N bond. This process can lead to the formation of the corresponding amine radical and nitric oxide. Subsequent reactions can result in a variety of less harmful degradation products.









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